molecular formula C8H7F3N2O B8164261 N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide

N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide

Cat. No.: B8164261
M. Wt: 204.15 g/mol
InChI Key: OCBAYINRTNARBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with thiols can yield thioethers, while reactions with amines can produce amides .

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions . This can lead to the modulation of biological pathways and the inhibition or activation of specific proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-6(10)4-13-8(14)5-2-1-3-12-7(5)11/h1-3,6H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBAYINRTNARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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